

4-Ethanesulfonylamino-benzoic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-[(Ethylsulfonyl)amino]benzoic acid

Cat. No.: B045992

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 4-Ethanesulfonylamino-benzoic acid and structurally related compounds. No specific safety data sheet (SDS) for 4-Ethanesulfonylamino-benzoic acid was found in the public domain. Therefore, the information presented herein is based on data for analogous substances and should be used as a precautionary guide. A thorough risk assessment should be conducted by qualified personnel before handling this compound.

Hazard Identification and Classification

While specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for 4-Ethanesulfonylamino-benzoic acid are not available, data from structurally similar compounds, such as benzoic acid and various sulfonamide-containing benzoic acids, suggest the following potential hazards.

Table 1: Summary of Potential GHS Classifications Based on Structurally Related Compounds

Hazard Class	Hazard Statement	GHS Pictogram	Based on Analogy with
Skin Corrosion/Irritation	H315: Causes skin irritation.[1][2][3]	4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, 2-(Ethanesulfinyl)benzoic acid, Benzoic acid	
Serious Eye Damage/Eye Irritation	H318/H319: Causes serious eye damage/irritation.[2][3]	Benzoic acid, 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, 2-(Ethanesulfinyl)benzoic acid	
Specific Target Organ Toxicity	H335: May cause respiratory irritation.[2][3]	4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, 2-(Ethanesulfinyl)benzoic acid	
Acute Toxicity (Oral)	H302: Harmful if swallowed.[4]	2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID	

General Toxicological Profile of Sulfonamides:

Sulfonamides are a class of synthetic antimicrobial agents.[5] While 4-Ethanesulfonylaminobenzoic acid is not marketed as an antibiotic, its sulfonamide moiety warrants consideration of class-specific toxicities. Sulfonamides are known to cause idiosyncratic liver injury, which can range from mild to severe.[6] Hypersensitivity reactions, including severe skin reactions like Stevens-Johnson syndrome, are also a known, though rare, risk with some sulfonamide drugs.[6]

Experimental Protocols (Inferred)

Detailed experimental safety studies for 4-Ethanesulfonylamino-benzoic acid are not publicly available. The following are generalized protocols for assessing the types of hazards identified for structurally similar compounds.

Experimental Protocol 1: In Vitro Skin Irritation Assay (Based on OECD TG 439)

- Objective: To assess the skin irritation potential.
- Methodology:
 - A reconstructed human epidermis (RhE) model is used.
 - The test substance (4-Ethanesulfonylamino-benzoic acid), appropriately diluted, is applied topically to the tissue surface.
 - Following a defined exposure period, the substance is removed by rinsing.
 - Cell viability is measured using a colorimetric assay (e.g., MTT assay).
 - A reduction in cell viability below a certain threshold (typically 50%) compared to negative controls indicates an irritant potential.

Experimental Protocol 2: In Vitro Eye Irritation Assay (Based on OECD TG 492)

- Objective: To assess the potential for serious eye damage/irritation.
- Methodology:
 - A reconstructed human cornea-like epithelium (RhCE) model is employed.
 - The test substance is applied to the epithelial surface.
 - After the exposure period, the tissue is rinsed.
 - Tissue viability is quantified using an MTT assay.

- Classification as an eye irritant is based on the reduction in tissue viability compared to controls.

Handling and Storage

Given the potential hazards, the following handling and storage procedures are recommended.

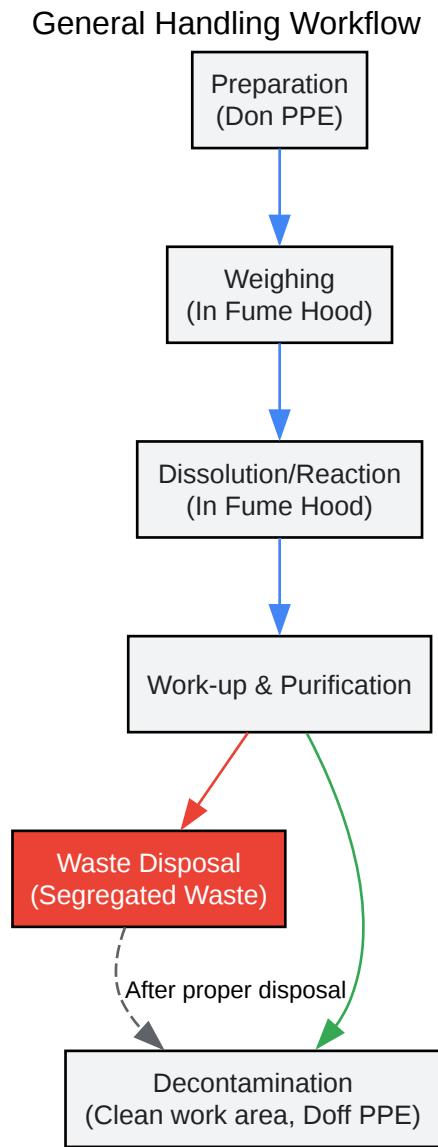
Personal Protective Equipment (PPE):

- Eye Protection: Wear chemical safety goggles or a face shield.[1][2][4]
- Hand Protection: Wear suitable chemical-resistant gloves.[1][2][4]
- Skin and Body Protection: Wear a lab coat, and ensure skin is not exposed.[1][2]
- Respiratory Protection: If handling as a powder or if dusts may be generated, use a NIOSH-approved respirator with a particulate filter.[1]

Engineering Controls:

- Work in a well-ventilated area, preferably in a chemical fume hood.[2]
- Ensure eyewash stations and safety showers are readily accessible.

Storage:


- Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
- Keep away from incompatible materials such as strong oxidizing agents.[4]

Spill and Disposal:

- In case of a spill, avoid generating dust.[1]
- Wear appropriate PPE and clean up the spill using dry methods (e.g., sweeping or vacuuming with a HEPA filter).
- Dispose of the waste in accordance with local, state, and federal regulations.[2]

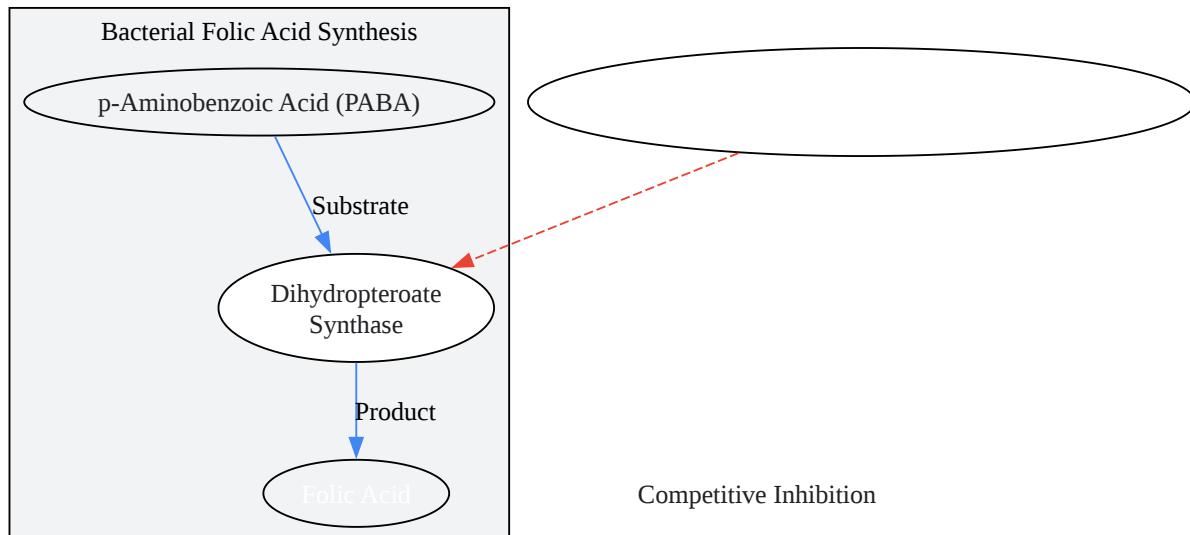

Visualizations

Diagram 1: General Laboratory Workflow for Handling Potentially Hazardous Powders

[Click to download full resolution via product page](#)

Caption: A generalized workflow for safely handling potentially hazardous chemical powders in a laboratory setting.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamides - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [4-Ethanesulfonylamino-benzoic Acid: A Technical Guide to Safety and Handling]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b045992#4-ethanesulfonylamino-benzoic-acid-safety-and-handling>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com